2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that features a pyrazole ring fused with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole typically involves the cyclocondensation of appropriate chalcones with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 1-piperidinecarbodithioate
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-thiomorpholinecarbodithioate
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate
Uniqueness
What sets 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole apart from similar compounds is its unique combination of the pyrazole and thiazole rings, which can confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H17N3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C19H17N3S/c1-14-13-23-19(20-14)22-18(16-10-6-3-7-11-16)12-17(21-22)15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3 |
InChI Key |
IGNNWJOXMQCTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.